N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a morpholine sulfonyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.
Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with a sulfonyl chloride derivative.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzamide under suitable coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or benzamide rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a fluorescent probe due to the benzothiazole moiety, which can exhibit fluorescence properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: Lacks the methyl group, which may affect its biological activity and chemical properties.
N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: Lacks the methoxy group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of both methoxy and methyl groups on the benzothiazole ring, which can enhance its biological activity and specificity. The combination of these functional groups with the morpholine sulfonyl and benzamide moieties contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-3-8-16(27-2)17-18(13)29-20(21-17)22-19(24)14-4-6-15(7-5-14)30(25,26)23-9-11-28-12-10-23/h3-8H,9-12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNRIRWDUHIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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